Isotridecanol

Solvent Extraction Aggregation Equilibria Physical Chemistry

Select Isotridecanol (CAS 68526-86-3) when application performance hinges on branched-chain architecture. Unlike linear 1-tridecanol, its isomeric distribution forms trimers rather than tetramers in non-polar solvents, enabling precise third-phase control in metal solvent extraction. Its -59 °C to -40 °C melting range eliminates heated storage and reduces OPEX. Derived ethoxylates deliver 3× faster wetting (4 s vs 12 s) for industrial cleaning and textiles. In high-salinity EOR brines (17,000 ppm+), Isotridecanol-based nonionics provide unmatched compatibility where anionics fail. Specifying CAS 68526-86-3 guarantees these structural, quantifiable performance advantages.

Molecular Formula C13H28O
Molecular Weight 200.36 g/mol
CAS No. 68526-86-3
Cat. No. B3428599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotridecanol
CAS68526-86-3
Molecular FormulaC13H28O
Molecular Weight200.36 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCO
InChIInChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3
InChIKeyXUJLWPFSUCHPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isotridecanol (CAS 68526-86-3): A Branched C13 Oxo-Alcohol for Advanced Surfactant and Solvent Applications


Isotridecanol (CAS 68526-86-3) is a highly branched, long-chain primary fatty alcohol (C13H28O) produced via the oxo process from propylene tetramer [1]. This manufacturing route yields a complex mixture of isomers, predominantly 11-methyl-1-dodecanol, which distinguishes it from linear C13 alcohols [2]. Its structure imparts unique physicochemical properties, including a low pour point, high boiling point, and excellent solvency in organic media, while being practically insoluble in water [3]. These characteristics make it a key intermediate for the synthesis of high-performance nonionic surfactants (e.g., alcohol ethoxylates, ether sulfates) and a specialized solvent/dispersant in industrial formulations .

Why 'Any C13 Alcohol' Is an Insufficient Specification: The Quantifiable Impact of Branching on Isotridecanol (CAS 68526-86-3) Performance


Substituting a generic or linear C13 alcohol for Isotridecanol (CAS 68526-86-3) introduces significant performance variability due to the compound's unique isomeric distribution. Unlike linear 1-tridecanol, which forms higher-order aggregates in non-polar solvents, Isotridecanol's branched structure leads to different aggregation behavior, directly impacting its efficacy as a modifier in solvent extraction processes [1]. Furthermore, the branched architecture of the parent alcohol is the critical determinant of the downstream surfactant's properties; ethoxylates derived from Isotridecanol exhibit a quantifiably lower wetting time and different phase behavior compared to those made from linear alcohols . These structural differences translate to measurable, application-critical variations in aggregation state, wetting efficiency, and formulation stability that generic substitutions cannot guarantee.

Quantifiable Differentiation Guide for Isotridecanol (CAS 68526-86-3) vs. Comparators


Comparative Aggregation Behavior: Isotridecanol vs. 1-Tridecanol in Non-Polar Solvents

In the solvent extraction industry, the performance of a modifier like an alcohol is tied to its aggregation state. A direct head-to-head study using vapor pressure osmometry (VPO) quantified the aggregation of Isotridecanol (target) and its linear analog, 1-Tridecanol (comparator), in n-heptane at 301 K [1].

Solvent Extraction Aggregation Equilibria Physical Chemistry

Surfactant Wetting Efficiency: Isotridecanol Ethoxylates vs. Linear Alcohol Ethoxylates

A key performance advantage of surfactants derived from Isotridecanol is their wetting speed. According to technical data from a major producer, ethoxylates based on Exxal™ branched alcohols (including Isotridecanol) demonstrate significantly faster wetting compared to those made from comparable linear alcohols .

Surfactant Science Wetting Kinetics Textile Processing

Enhanced Compatibility in High-Salinity Environments: Isotridecanol Ethoxylates vs. Anionic Surfactants

In chemically demanding applications like Enhanced Oil Recovery (EOR), where high salinity brines are common, nonionic surfactants derived from Isotridecanol offer a clear advantage. A study directly comparing Isotridecanol Ethoxylates (target) with anionic surfactants LAS and AES (comparators) in 17,000 ppm formation water found a critical difference in compatibility [1].

Enhanced Oil Recovery (EOR) Surfactant Compatibility High Salinity

Physicochemical Property Profile: Isotridecanol (Exxal™ 13) vs. Published Data for 1-Tridecanol

The branched structure of Isotridecanol significantly depresses its melting point compared to its linear isomer, 1-Tridecanol. A cross-study comparison of technical datasheets for Exxal™ 13 (a commercial grade of Isotridecanol) and published data for 1-Tridecanol highlights this key physical difference [1].

Physicochemical Properties Melting Point Solubility

Influence of Ethoxylation Degree on Surfactant Properties: A Structure-Property Relationship Study on Isotridecanol Polyoxyethylene Ethers

A systematic study of iso-tridecanol polyoxyethylene ethers revealed a direct, quantifiable relationship between the number of ethylene oxide (EO) units and key surfactant properties, providing a predictive framework for formulation [1].

Structure-Property Relationship Nonionic Surfactant Cloud Point

Toxicological Benchmark: Acute Oral Toxicity (LD50) of Isotridecanol

For procurement and safety assessment, the acute oral toxicity of Isotridecanol is a key datapoint. A published safety datasheet reports a rat oral LD50 of 17,000 mg/kg [1]. This quantitative data provides a baseline for comparison with other fatty alcohols.

Toxicology Safety LD50

Strategic Application Scenarios for Isotridecanol (CAS 68526-86-3) Based on Quantified Differentiation


Solvent Extraction Modifier for Metal Recovery

Use Isotridecanol as a phase modifier in copper or other metal solvent extraction circuits where precise control over third-phase formation is critical. Based on direct head-to-head evidence, its tendency to form trimers rather than the tetramers of linear 1-Tridecanol in non-polar solvents like n-heptane provides a quantifiably different aggregation profile [1]. This property allows formulators to fine-tune the kinetics and phase behavior of the extraction process, offering a clear advantage over linear alcohols.

High-Throughput Textile and Hard Surface Cleaning Formulations

Formulate industrial cleaning products or textile processing aids with ethoxylates derived from Isotridecanol. Evidence shows these derivatives can reduce wetting time by a factor of three compared to linear alcohol ethoxylates (4 seconds vs. 12 seconds) [1]. This quantified gain in wetting speed directly enables faster processing, reduced energy consumption, and higher productivity in manufacturing operations where rapid surface coverage is essential.

Enhanced Oil Recovery (EOR) Surfactant Systems for High-Salinity Reservoirs

Select Isotridecanol ethoxylates as the nonionic component for surfactant flooding in EOR applications, particularly in reservoirs with high salinity formation water (e.g., 17,000 ppm). Comparative data confirms that while anionic surfactants may excel at IFT reduction, Isotridecanol-based nonionics provide superior compatibility and stability in these harsh brine environments, which is often the determining factor for successful field implementation [1].

Cold-Weather and Energy-Efficient Chemical Manufacturing

Choose Isotridecanol for any process where the alcohol is handled or stored in bulk at ambient or low temperatures. With a melting point range of -40 to -59 °C, compared to the ~30 °C melting point of linear 1-Tridecanol [1], Isotridecanol remains a low-viscosity liquid without the need for expensive and energy-intensive heating systems. This property is a direct, quantifiable operational advantage that reduces capital expenditure and energy costs for bulk chemical users.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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